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Compound of Interest

Compound Name:
2-Methyl-2'-morpholinomethyl

benzophenone

Cat. No.: B1327230 Get Quote

2-Methyl-2'-morpholinomethyl benzophenone is a multi-functionalized aromatic ketone. Its

structure combines three key pharmacophores, suggesting a rich and complex chemical profile

ripe for theoretical exploration.

The Benzophenone Core: This diaryl ketone is a well-known chromophore and

photosensitizer. Its rigid structure often serves as a scaffold in drug design, and its carbonyl

group is a key hydrogen bond acceptor.

The Morpholine Moiety: A saturated heterocycle frequently incorporated into drug candidates

to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles. Its

conformational flexibility is a critical parameter for receptor binding.

Ortho-Substitution Pattern: The presence of a methyl group and a morpholinomethyl group at

the 2 and 2' positions, respectively, introduces significant steric hindrance. This crowding is

expected to force the two phenyl rings out of plane, profoundly influencing the molecule's

three-dimensional shape, electronic conjugation, and reactivity.

This guide will detail the necessary computational strategies to model these intricate

intramolecular interactions and predict the molecule's behavior.

Computational Methodology: A Validated Workflow
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The theoretical investigation of a novel molecule demands a systematic approach. The

following workflow is designed to build a comprehensive understanding from the ground up,

ensuring that each step validates the next.

Conformational Analysis: Locating the Global Minimum
The rotational freedom around the C-C single bonds connecting the phenyl rings to the

carbonyl carbon, and within the morpholinomethyl sidechain, results in a complex potential

energy surface. Identifying the most stable, lowest-energy conformation (the global minimum)

is a prerequisite for all subsequent calculations.

Experimental Protocol: Systematic Conformational Search

Initial Structure Generation: Build the 2D structure of the molecule in a molecular editor and

generate an initial 3D conformation using a molecular mechanics force field (e.g., MMFF94).

Dihedral Angle Scanning: Identify all rotatable bonds. For this molecule, key dihedrals are

the C-C(O)-C-C (defining the twist of the phenyl rings) and the C-C-N-C bonds in the

sidechain.

Systematic Rotation: Perform a stepwise rotation (e.g., in 30° increments) around each

identified dihedral angle.

Geometry Optimization: At each rotational step, perform a low-level geometry optimization

using a semi-empirical method (like PM7) or a small basis set DFT (e.g., B3LYP/3-21G) to

relax the structure.

Energy Profiling: Plot the relative energy of each optimized conformer. Identify all low-energy

minima (e.g., within 5 kcal/mol of the lowest energy structure).

Final Optimization: Re-optimize the geometry of all identified low-energy conformers using a

higher level of theory, such as the B3LYP functional with the 6-311++G(d,p) basis set, to

accurately determine the global minimum. This combination of functional and basis set

provides a reliable balance between accuracy and computational cost for organic molecules.

Diagram: Conformational Analysis Workflow
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1. Build 2D/3D Structure

2. Identify Rotatable Bonds
(Dihedral Angles)

3. Systematic Rotation & Low-Level Optimization (PM7/B3LYP 3-21G)

4. Identify Low-Energy Conformers

5. High-Level DFT Optimization
(B3LYP/6-311++G(d,p))

Global Minimum Energy Structure

Click to download full resolution via product page

Caption: Workflow for identifying the global minimum energy conformation.

Structural and Electronic Properties
Once the global minimum is established, a detailed analysis of its geometric and electronic

structure can be performed using Density Functional Theory (DFT).

Protocol: DFT Single-Point Calculation and Analysis

Frequency Calculation: Perform a frequency calculation at the same level of theory used for

the final optimization (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies

confirms that the structure is a true minimum on the potential energy surface.
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Data Extraction: From the optimized geometry, extract key structural parameters.

Molecular Orbital Analysis: Calculate and visualize the Highest Occupied Molecular Orbital

(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these

frontier orbitals is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Electrostatic Potential (ESP) Mapping: Generate an ESP map to visualize the charge

distribution. This map reveals electron-rich (nucleophilic) and electron-poor (electrophilic)

regions, which is crucial for predicting non-covalent interactions and reaction sites. The

carbonyl oxygen and the morpholine nitrogen are expected to be key nucleophilic centers.

Table: Predicted Structural and Electronic Data

Parameter Predicted Value Significance

Dihedral Angle (C1-C7-C8-C9) Value from calculation

Defines the twist between the

phenyl rings, impacting

conjugation.

Bond Length (C=O) Value from calculation
Indicates the strength and

polarity of the carbonyl bond.

HOMO Energy Value from calculation (eV)

Relates to the electron-

donating ability of the

molecule.

LUMO Energy Value from calculation (eV)

Relates to the electron-

accepting ability of the

molecule.

HOMO-LUMO Gap Value from calculation (eV)

Correlates with chemical

reactivity and electronic

transitions.

Dipole Moment Value from calculation (Debye)

Measures the overall polarity,

influencing solubility and

intermolecular forces.

Spectroscopic Characterization (In Silico)
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Predicting spectra before synthesis provides a powerful tool for verifying the identity and purity

of the target compound once it is produced experimentally.

Protocol: Theoretical Spectroscopy

¹H and ¹³C NMR: Use the GIAO (Gauge-Including Atomic Orbital) method with a suitable

DFT functional (e.g., mPW1PW91/6-31G(d)) to calculate isotropic shielding values. Convert

these values to chemical shifts (ppm) by referencing them against a calculated

tetramethylsilane (TMS) standard.

Infrared (IR): The vibrational frequencies obtained from the frequency calculation (Section

2.2) correspond to the IR absorption bands. A scaling factor (e.g., ~0.96 for B3LYP) is

typically applied to the calculated frequencies to better match experimental values. The

predicted spectrum can be used to identify key functional group vibrations, such as the C=O

stretch of the benzophenone core (~1660 cm⁻¹) and C-N/C-O stretches from the morpholine

ring.

Pharmacokinetic and Bioactivity Profile (In Silico)
The presence of the morpholine ring strongly suggests that this molecule could be a candidate

for drug development. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and

Toxicity) prediction provides an early assessment of its drug-like properties.

Diagram: ADMET Prediction Funnel
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In Silico Screening

Physicochemical Properties

ADMET Prediction

Optimized 3D Structure

Lipinski's Rule of Five
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Blood-Brain Barrier (BBB) Permeation
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Toxicity Risks (e.g., hERG)

Lead Candidate Potential
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Caption: A computational workflow for early-stage drug-likeness assessment.

Protocol: ADMET and Bioactivity Prediction

Physicochemical Properties: Use the optimized 3D structure to calculate key descriptors for

Lipinski's "Rule of Five," a widely used filter for oral bioavailability. These include:

Molecular Weight (MWt)

LogP (octanol-water partition coefficient)

Number of hydrogen bond donors

Number of hydrogen bond acceptors

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1327230?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1327230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ADMET Modeling: Employ validated online servers or software packages (e.g., SwissADME,

pkCSM) to predict a range of pharmacokinetic properties. Key parameters to evaluate

include aqueous solubility (LogS), blood-brain barrier (BBB) penetration, and potential

inhibition of key metabolic enzymes like Cytochrome P450.

Molecular Docking (Hypothetical): Based on the benzophenone scaffold, a potential target

could be enzymes where aromatic stacking and hydrogen bonding are critical. For instance,

a hypothetical docking study could be performed against a kinase or a protein-protein

interaction target. The protocol would involve preparing the protein receptor (removing water,

adding hydrogens), defining a binding site, and using a program like AutoDock Vina to

predict the binding pose and affinity of the ligand.

Conclusion and Future Directions
This guide outlines a comprehensive theoretical protocol for the initial investigation of 2-
Methyl-2'-morpholinomethyl benzophenone. By systematically determining the molecule's

preferred conformation, electronic structure, predicted spectra, and potential as a drug

candidate, this in silico workflow provides a robust, data-driven foundation. The results

generated through these methods will be invaluable for guiding the efficient synthesis,

purification, and experimental validation of this novel compound, ultimately accelerating its

journey from theoretical concept to practical application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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